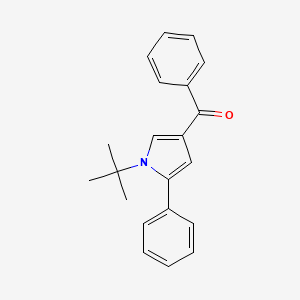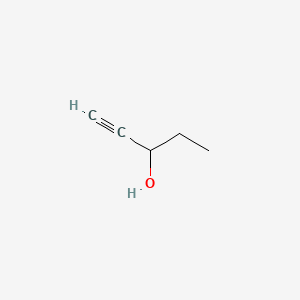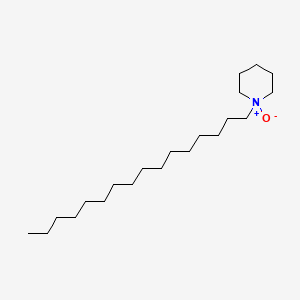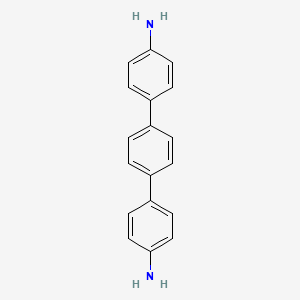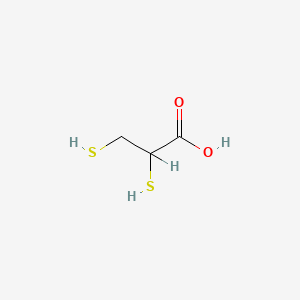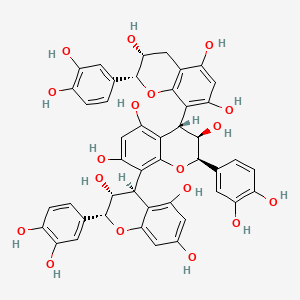
原花青素C1
描述
原花青素C1 是一种B型原花青素,具体来说是一种表儿茶素三聚体。 它天然存在于多种植物中,包括葡萄 (Vitis vinifera)、未成熟苹果和肉桂 . 该化合物以其显著的健康益处而闻名,包括抗氧化、抗炎和抗癌特性 .
科学研究应用
原花青素C1 在科学研究中有着广泛的应用:
化学: 用作研究原花青素性质和反应的模型化合物。
生物学: 研究其在调节细胞过程和信号通路中的作用。
作用机制
原花青素C1 通过各种机制发挥其作用:
抗氧化活性: 清除活性氧物质并减少氧化应激.
抗炎活性: 抑制促炎细胞因子的产生并调节免疫反应.
抗癌活性: 通过调节信号通路诱导癌细胞凋亡并抑制肿瘤生长.
类似化合物:
原花青素B1: 表儿茶素的二聚体,具有类似的抗氧化特性。
原花青素B2: 表儿茶素的另一个二聚体,以其抗炎和抗癌活性而闻名。
原花青素C2: 儿茶素的三聚体,具有可比的健康益处.
独特性: this compound 由于其特定的三聚体结构而独一无二,这增强了其生物活性,并与二聚体对应物相比具有更强的健康益处 .
生化分析
Biochemical Properties
Procyanidin C1 plays a crucial role in biochemical reactions, primarily due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with membrane lipids, modulating the structure and dynamics of biomembranes . Additionally, Procyanidin C1 can enhance the production of reactive oxygen species (ROS) and disturb mitochondrial membrane potential, leading to the upregulation of pro-apoptotic factors such as Puma and Noxa . These interactions highlight the compound’s potential in influencing cellular processes and signaling pathways.
Cellular Effects
Procyanidin C1 exhibits a range of effects on different cell types and cellular processes. It has been found to selectively kill senescent cells by enhancing ROS production and disturbing mitochondrial membrane potential . This compound also activates the Nrf2/HO-1 signaling pathway, which helps in preventing oxidative stress . Furthermore, Procyanidin C1 has been shown to inhibit adipogenesis, melanogenesis, and oxidative stress, while enhancing lipid metabolism and macrophage activity . These cellular effects underscore the compound’s potential in modulating cell function and metabolism.
Molecular Mechanism
At the molecular level, Procyanidin C1 exerts its effects through various mechanisms. It interacts with membrane lipids, modulating their structure and dynamics . The compound also enhances ROS production and disturbs mitochondrial membrane potential, leading to the upregulation of pro-apoptotic factors such as Puma and Noxa . Additionally, Procyanidin C1 activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in preventing oxidative stress . These molecular interactions and mechanisms contribute to the compound’s overall bioactivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Procyanidin C1 have been observed to change over time. The compound has been shown to block the expression of the senescence-associated secretory phenotype (SASP) at low concentrations, while selectively killing senescent cells at higher concentrations . These temporal effects highlight the compound’s potential in mediating anti-aging effects and improving cellular function over time.
Dosage Effects in Animal Models
The effects of Procyanidin C1 vary with different dosages in animal models. At low concentrations, the compound blocks SASP expression, while at higher concentrations, it selectively kills senescent cells These dosage-dependent effects suggest that Procyanidin C1 can be used to modulate cellular senescence and improve healthspan in animal models
Metabolic Pathways
Procyanidin C1 is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to enhance ROS production and disturb mitochondrial membrane potential, leading to the upregulation of pro-apoptotic factors . Additionally, the compound activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in preventing oxidative stress . These interactions highlight the compound’s involvement in metabolic processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Procyanidin C1 is transported and distributed within cells and tissues through interactions with membrane lipids . The compound has a high lipid-water partition coefficient, allowing it to modulate the structure and dynamics of biomembranes . This property facilitates its transport and distribution within cells, influencing its localization and accumulation.
Subcellular Localization
Procyanidin C1 tends to localize at the membrane interphase, with part of the molecule exposed to the water solvent and part reaching the first carbons of the hydrocarbon chains . This localization allows the compound to interact with membrane lipids and proteins, modulating their structure and dynamics . These subcellular interactions contribute to the compound’s bioactivity and potential therapeutic applications.
准备方法
合成路线和反应条件: 原花青素C1 的立体选择性合成涉及表儿茶素单元的缩合。一种常见的方法是 TMSOTf 催化的缩合反应,它会产生苄基化的原花青素三聚体。 最终的脱保护步骤以良好的产率得到天然的原花青素三聚体 .
工业生产方法: this compound 可以使用反相柱层析法从葡萄籽提取物中分离出来 . 这种方法可以将this compound 从提取物中的其他成分中分离和纯化。
化学反应分析
反应类型: 原花青素C1 会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其生物活性至关重要。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 根据所需的修饰,可以使用各种亲核试剂进行取代反应。
主要产物: 从这些反应中形成的主要产物包括具有增强的生物活性的修饰的原花青素衍生物。
相似化合物的比较
Procyanidin B1: A dimer of epicatechin with similar antioxidant properties.
Procyanidin B2: Another dimer of epicatechin, known for its anti-inflammatory and anti-cancer activities.
Procyanidin C2: A trimer of catechin with comparable health benefits.
Uniqueness: Procyanidin C1 is unique due to its specific trimeric structure, which enhances its bioactivity and allows for more potent health benefits compared to its dimeric counterparts .
属性
IUPAC Name |
(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZMWJRUKIQGL-XILRTYJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190562 | |
| Record name | Procyanidin C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procyanidin C1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37064-30-5 | |
| Record name | Procyanidin C1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37064-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin C1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN C1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33516LCW4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Procyanidin C1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.0 - 142.0 °C | |
| Record name | Procyanidin C1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does Procyanidin C1 interact with cells to exert its biological effects?
A1: Procyanidin C1 has been shown to bind to specific cell surface receptors. For instance, it binds to the 67-kDa laminin receptor (67LR) with a Kd value of 2.8 μM. [] This interaction triggers downstream signaling cascades involving protein kinase A (PKA) and protein phosphatase 2A (PP2A), leading to various cellular responses. []
Q2: What are the downstream effects of Procyanidin C1 binding to the 67LR receptor?
A2: Upon binding to 67LR, Procyanidin C1 initiates a signaling cascade that leads to the dephosphorylation of C-kinase potentiated protein phosphatase-1 inhibitor protein of 17 kDa (CPI17) and myosin regulatory light chain (MRLC) proteins. [] This dephosphorylation subsequently induces actin cytoskeleton remodeling and influences cell growth and behavior. []
Q3: Does Procyanidin C1 interact with any other cellular targets besides 67LR?
A3: While 67LR is a confirmed target, research suggests that Procyanidin C1 may interact with other cellular components. For example, it exhibits antioxidant activity by scavenging free radicals and modulating the expression of antioxidant enzymes like glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD). [, ] Further research is needed to fully elucidate its complete interactome.
Q4: What is the molecular formula and weight of Procyanidin C1?
A4: Procyanidin C1 possesses the molecular formula C45H38O18 and a molecular weight of 866.72 g/mol.
Q5: Are there any spectroscopic data available to characterize Procyanidin C1?
A5: Yes, Procyanidin C1 has been extensively characterized using spectroscopic techniques. Researchers commonly employ techniques like 1H NMR, 13C NMR, and mass spectrometry (MS) to confirm its structure and purity. [, , , , ] Low-temperature NMR has proven particularly useful in elucidating the stereochemistry of its interflavanoid bonds. [, ]
Q6: Does Procyanidin C1 interact with food matrices and impact its bioaccessibility?
A6: Procyanidin C1 can interact with components in food matrices, which might influence its bioavailability. For instance, it exhibits a strong binding affinity for proteins like bovine serum albumin (BSA). [] Such interactions can affect its absorption and overall efficacy.
Q7: Does Procyanidin C1 exhibit any catalytic activities?
A7: While Procyanidin C1 is not typically recognized for direct catalytic properties, its interaction with enzymes can influence their activities. Notably, it inhibits the hydrolysis of starch by pancreatin, with a more pronounced effect on potato starch compared to corn starch. [] This inhibitory effect is suggested to be influenced by both the intact Procyanidin C1 molecule and its degradation products, with the specific mechanism depending on the type of starch being hydrolyzed. []
Q8: Have computational methods been used to study Procyanidin C1?
A8: Yes, computational chemistry and modeling tools are being increasingly employed in Procyanidin C1 research. Molecular docking simulations have been used to investigate its binding affinity to various targets, including enzymes and receptors. [, , ] These simulations provide valuable insights into the molecular interactions underlying its biological effects.
Q9: How do structural modifications of Procyanidin C1 affect its biological activity?
A9: Studies investigating the relationship between procyanidin structure and activity suggest that the degree of polymerization plays a crucial role. Trimeric procyanidins like Procyanidin C1 generally exhibit more potent neuroprotective effects compared to monomers or dimers. [, , ] Additionally, the presence of specific functional groups, like the pyrogallol moiety found in some procyanidins, has been linked to increased cytotoxicity. []
Q10: Does the presence of galloyl moieties in Procyanidin C1 analogs influence their activity?
A10: Research indicates that the presence of galloyl moieties can impact the activity of procyanidins. For example, in a study comparing various procyanidins, including Procyanidin C1, against Ebola virus, the presence of galloyl groups in some analogs was found to modulate their inhibitory potency. []
Q11: What are the challenges in formulating Procyanidin C1 for therapeutic applications?
A11: Formulating Procyanidin C1 presents challenges due to its sensitivity to various factors like pH, temperature, and light exposure. [, ] Additionally, its interaction with other components in formulations needs careful consideration to ensure stability and bioavailability.
Q12: Are there any strategies to improve the stability and bioavailability of Procyanidin C1?
A12: Research is exploring various approaches to enhance the stability and bioavailability of Procyanidin C1. Encapsulation techniques, such as using liposomes or nanoparticles, show promise in protecting the molecule from degradation and improving its delivery to target tissues. []
Q13: What in vitro models have been used to study the biological effects of Procyanidin C1?
A13: Researchers have utilized various cell lines to investigate the effects of Procyanidin C1. These include rat pheochromocytoma cells (PC12), human umbilical vein endothelial cells (HUVEC), human hepatoma cells (HepG2), and human intestinal cells (Caco2). [, , , , , ] These models allow for the assessment of Procyanidin C1's impact on cell viability, signaling pathways, gene expression, and specific cellular functions.
Q14: Has Procyanidin C1 demonstrated efficacy in in vivo models of disease?
A14: Yes, Procyanidin C1 has shown promising results in various animal models. For instance, it exhibited neuroprotective effects in zebrafish models of Parkinson's disease, improving motor function and protecting dopaminergic neurons. [] It also alleviated obesity and improved lipid profiles in mice fed a high-fat diet. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


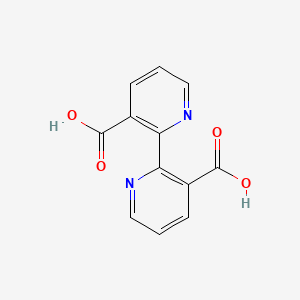
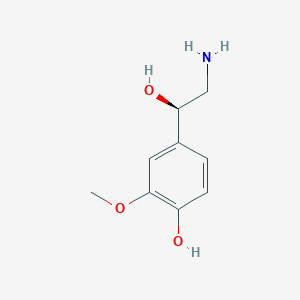
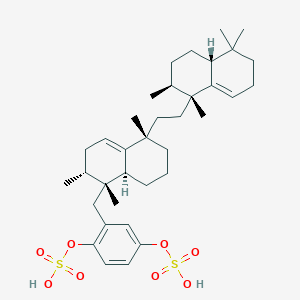
![[8,8-Dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B1209143.png)

![[3-[[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-2-octadecanoyloxy-propyl] octadecanoate](/img/structure/B1209145.png)
